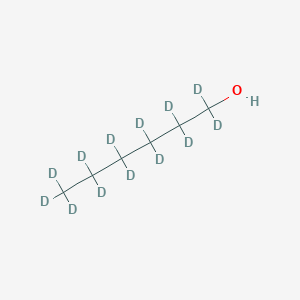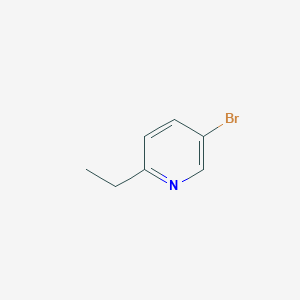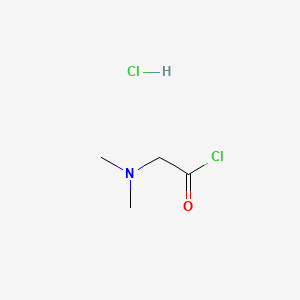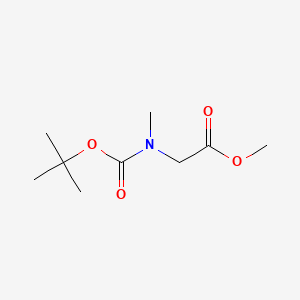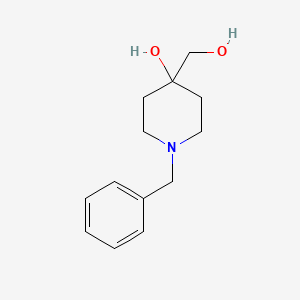
2-(3,5-Dichloropyridin-2-yl)acétonitrile
Vue d'ensemble
Description
2-(3,5-Dichloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H3Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a nitrile group at the 2nd position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-(3,5-Dichloropyridin-2-yl)acetonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)acetonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of the nitrile group. One common method involves the reaction of 2-chloropyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce the chlorine atoms at the desired positions. The resulting 3,5-dichloropyridine is then reacted with acetonitrile in the presence of a base like sodium hydride (NaH) to form 2-(3,5-Dichloropyridin-2-yl)acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: 2-(3,5-Dichloropyridin-2-yl)ethylamine.
Oxidation Products: 2-(3,5-Dichloropyridin-2-yl)acetic acid.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloropyridine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
3,5-Dichloropyridine: Similar structure but without the nitrile group, affecting its reactivity and applications.
2-Chloropyridine: Only one chlorine atom, leading to different chemical properties and uses.
Uniqueness
2-(3,5-Dichloropyridin-2-yl)acetonitrile is unique due to the presence of both chlorine atoms and the nitrile group, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and various research applications.
Propriétés
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBLRLLFBCFUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide](/img/structure/B1339745.png)
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
